

An In-depth Technical Guide to 1-bromo-4-(3-methylbutoxy)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-(isopentyloxy)benzene

Cat. No.: B7815280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-bromo-4-(3-methylbutoxy)benzene, including its chemical identity, physical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis via Williamson ether synthesis and its potential applications in cross-coupling reactions are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

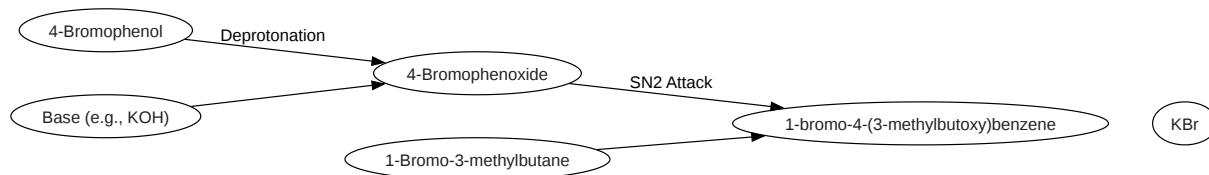
Chemical Identity and Properties

1-bromo-4-(3-methylbutoxy)benzene is an aromatic ether derivative. Its chemical structure consists of a benzene ring substituted with a bromine atom and a 3-methylbutoxy (isopentyloxy) group at the para position.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	1-bromo-4-(3-methylbutoxy)benzene	[1]
Synonyms	1-Bromo-4-(isopentyloxy)benzene, p-bromophenyl isopentyl ether	[1]
CAS Number	30752-24-0	
Molecular Formula	C ₁₁ H ₁₅ BrO	[1]
Molecular Weight	243.14 g/mol	[1]
Appearance	Colorless oil or white crystalline solid	
Boiling Point	148-150 °C (at 20 Torr)	
Density	1.254 g/cm ³	
Solubility	Soluble in organic solvents (e.g., ethanol, ether), sparingly soluble in water.	

Spectral Data:


Detailed spectral data for 1-bromo-4-(3-methylbutoxy)benzene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases such as PubChem.[\[1\]](#)

Synthesis

The primary synthetic route to 1-bromo-4-(3-methylbutoxy)benzene is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative approach is the electrophilic bromination of (3-methylbutoxy)benzene.

Williamson Ether Synthesis

This method involves the reaction of 4-bromophenol with 1-bromo-3-methylbutane in the presence of a base.

[Click to download full resolution via product page](#)

Figure 1: Williamson Ether Synthesis Pathway

Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Williamson Ether Synthesis

- Materials:
 - 4-Bromophenol
 - 1-Bromo-3-methylbutane
 - Potassium hydroxide (KOH)
 - Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
 - Diethyl ether
 - Methylene chloride
 - Water
 - Anhydrous magnesium sulfate
- Procedure:

- Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-bromophenol in a suitable solvent such as ethanol. Add a stoichiometric amount of a strong base, like potassium hydroxide, to deprotonate the phenol and form the potassium 4-bromophenoxyde salt.
- Reaction with Alkyl Halide: To the solution of the phenoxide, add 1-bromo-3-methylbutane and a catalytic amount of tetrabutylammonium bromide (TBAB).
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Electrophilic Aromatic Bromination

This method involves the direct bromination of (3-methylbutoxy)benzene using a bromine source and a Lewis acid catalyst.

[Click to download full resolution via product page](#)

Figure 2: Electrophilic Bromination Pathway

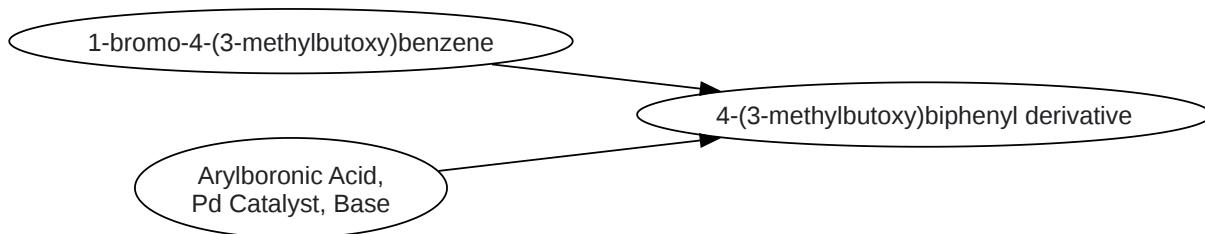
Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Electrophilic Bromination

- Materials:

- (3-Methylbutoxy)benzene
- Bromine (Br₂)
- Iron(III) bromide (FeBr₃) or iron filings
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate

- Procedure:

- Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve (3-methylbutoxy)benzene in dichloromethane. Add a catalytic amount of iron(III) bromide or iron filings.
- Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine in dichloromethane from the dropping funnel. Maintain the temperature below 10 °C during the addition.
- Reaction: Stir the reaction mixture at room temperature until the red color of bromine disappears.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.


- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reactivity and Potential Applications

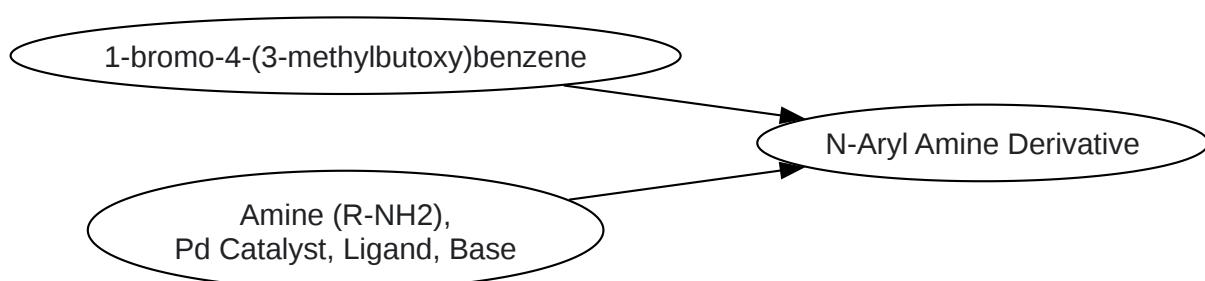
The bromine atom on the benzene ring of 1-bromo-4-(3-methylbutoxy)benzene makes it a versatile intermediate for various organic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

[Click to download full resolution via product page](#)

Figure 3: Suzuki-Miyaura Coupling Reaction


Experimental Protocol: Suzuki-Miyaura Coupling

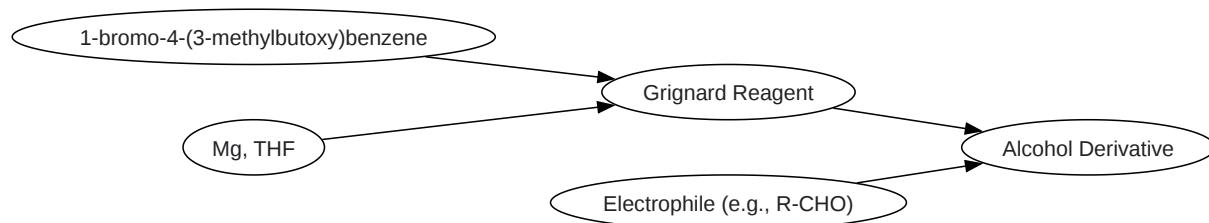
- Materials:
 - 1-bromo-4-(3-methylbutoxy)benzene
 - Arylboronic acid
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene, Ethanol, Water (solvent mixture)
- Procedure:
 - To a reaction vessel, add 1-bromo-4-(3-methylbutoxy)benzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
 - Add a degassed solvent mixture of toluene, ethanol, and water.
 - Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC.
 - After completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
 - Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond, which is a key transformation in the synthesis of many pharmaceuticals.

[Click to download full resolution via product page](#)


Figure 4: Buchwald-Hartwig Amination Reaction

Experimental Protocol: Buchwald-Hartwig Amination

- Materials:
 - 1-bromo-4-(3-methylbutoxy)benzene
 - Primary or secondary amine
 - Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
 - XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
 - Sodium tert-butoxide ($NaOtBu$)
 - Anhydrous toluene
- Procedure:
 - In a glovebox or under an inert atmosphere, combine 1-bromo-4-(3-methylbutoxy)benzene, the amine, $Pd_2(dba)_3$, XPhos, and sodium tert-butoxide in a Schlenk tube.
 - Add anhydrous toluene and seal the tube.
 - Heat the reaction mixture with vigorous stirring. Monitor the reaction by TLC or GC-MS.
 - Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
 - Purify the product by column chromatography.[\[2\]](#)[\[3\]](#)

Grignard Reaction

The bromo-substituent can be converted into a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds with various electrophiles.

[Click to download full resolution via product page](#)

Figure 5: Grignard Reaction Pathway

Experimental Protocol: Grignard Reaction

- Materials:
 - 1-bromo-4-(3-methylbutoxy)benzene
 - Magnesium turnings
 - Anhydrous tetrahydrofuran (THF)
 - An electrophile (e.g., an aldehyde, ketone, or carbon dioxide)
 - Aqueous ammonium chloride solution
- Procedure:
 - Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
 - Add a solution of 1-bromo-4-(3-methylbutoxy)benzene in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
 - Once the Grignard reagent has formed, cool the solution and add the electrophile dropwise.

- After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purify the product by appropriate methods such as column chromatography or recrystallization.[\[4\]](#)[\[5\]](#)

Conclusion

1-bromo-4-(3-methylbutoxy)benzene is a valuable and versatile building block in organic synthesis. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the bromo-substituent opens up a wide array of possibilities for further functionalization, particularly through modern cross-coupling reactions, making it a key intermediate for the construction of more complex molecules relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-(isopentyloxy)benzene | C11H15BrO | CID 14716142 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-bromo-4-(3-methylbutoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7815280#iupac-name-for-1-bromo-4-3-methylbutoxy-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com